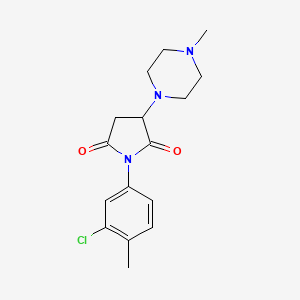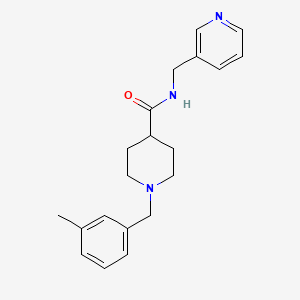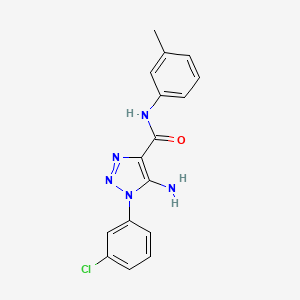![molecular formula C33H30N2O4 B5015326 3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)](/img/structure/B5015326.png)
3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one), commonly known as MBI, is a synthetic organic compound that has gained significant attention in scientific research. MBI belongs to the family of chalcone derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of MBI is not fully understood. However, it has been reported to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. MBI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MBI has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. MBI has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its anti-inflammatory activity. In addition, MBI has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
MBI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been reported to have low toxicity, making it a safe compound to work with. However, MBI has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the optimal concentration and duration of treatment for MBI have not been established.
未来方向
There are several future directions for the research on MBI. One direction is to further investigate its mechanism of action. Understanding the molecular targets of MBI will provide insights into its diverse biological activities. Another direction is to investigate the potential of MBI as a therapeutic agent for various diseases. The anticancer, antimicrobial, and anti-inflammatory properties of MBI make it a promising candidate for drug development. Finally, the development of MBI analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
合成方法
The synthesis of MBI involves the reaction of 4-methoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base catalyst to obtain the intermediate chalcone. The chalcone is then reacted with 2,4-dimethoxyaniline in the presence of acetic acid to obtain MBI. The overall synthesis route is shown in Figure 1.
科学研究应用
MBI has been extensively studied for its diverse biological activities. It has been reported to possess anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. MBI has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been reported to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
属性
IUPAC Name |
(E)-3-[2-methoxy-4-[[3-methoxy-4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]phenyl]methyl]anilino]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O4/c1-38-32-22-24(13-15-28(32)34-19-17-30(36)26-9-5-3-6-10-26)21-25-14-16-29(33(23-25)39-2)35-20-18-31(37)27-11-7-4-8-12-27/h3-20,22-23,34-35H,21H2,1-2H3/b19-17+,20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBLIOGMPXWRE-XPWSMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC=CC(=O)C3=CC=CC=C3)OC)NC=CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N/C=C/C(=O)C3=CC=CC=C3)OC)N/C=C/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5015255.png)
![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)
![sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)

![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)


![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)

![5'-ethyl 3'-methyl 2'-amino-2-oxo-6'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5015347.png)